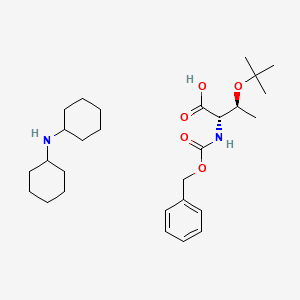

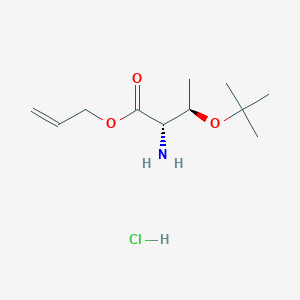

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride, commonly referred to as AABH, is a small molecule with a wide range of applications in scientific research and laboratory experiments. AABH is a chiral compound, meaning that it has two different structural forms, or enantiomers, that can be distinguished from one another. This property makes it a useful tool for studying the effects of chirality on biochemical reactions. AABH is also known for its ability to act as a catalyst in a variety of reactions, further expanding its usefulness in the lab.

Applications De Recherche Scientifique

Furthermore, the production and breakdown pathways of branched aldehydes, which are crucial for flavor in foods, highlight the relevance of understanding the metabolic transformations of compounds with complex structures similar to (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride. These aldehydes are derived from amino acids and play a significant role in the flavor profile of various food products, emphasizing the importance of chemical and enzymatic transformations in food science and technology (Smit, Engels, & Smit, 2009).

Additionally, the quest for sustainable biofuels has led to research on butanol production, either from renewable feedstock through biochemical routes or from chemical conversions. Butanol is considered a promising biofuel due to its favorable properties, such as higher energy content and lower volatility compared to ethanol. Studies on the biochemical production of butanol, particularly through the acetone-butanol-ethanol (ABE) fermentation process, and its potential applications as a renewable energy source, provide a context for the exploration of various chemical compounds in energy sustainability efforts (Jin et al., 2011).

Propriétés

IUPAC Name |

prop-2-enyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3.ClH/c1-6-7-14-10(13)9(12)8(2)15-11(3,4)5;/h6,8-9H,1,7,12H2,2-5H3;1H/t8-,9+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQICVPMIULGJK-RJUBDTSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC=C)N)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC=C)N)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

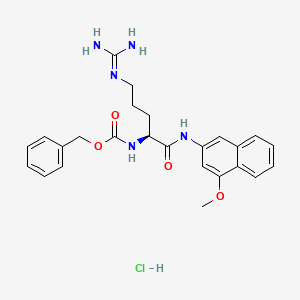

![Carbamic acid,[4-[(aminoiminomethyl)amino]-1-[(2-naphthalenylamino)carbonyl]butyl]-,phenylmethyl ester, monohydrochloride, (S)-(9CI)](/img/structure/B612915.png)